3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile
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Overview
Description
Preparation Methods
The synthesis of 3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile involves several steps. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . The reaction can be carried out without solvents at room temperature or with heating . Industrial production methods often involve solvent-free reactions or the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile is widely used in scientific research, particularly in the field of proteomics . It is used to study protein interactions and functions. Additionally, indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 3-[3-(2-Cyano-ethyl)-2-methyl-indolizin-1-yl]-3-oxo-propionitrile include other cyanoacetamide derivatives and indole derivatives . These compounds share similar structural features and chemical properties but may differ in their specific biological activities and applications . For example, other indole derivatives may have different antiviral or anticancer activities compared to this compound .
Conclusion
This compound is a versatile compound with significant applications in scientific research. Its unique chemical structure and properties make it valuable for studying protein interactions and various biological activities. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Properties
Molecular Formula |
C15H13N3O |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-[3-(2-cyanoethyl)-2-methylindolizin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C15H13N3O/c1-11-12(6-4-8-16)18-10-3-2-5-13(18)15(11)14(19)7-9-17/h2-3,5,10H,4,6-7H2,1H3 |
InChI Key |
QYUYAWYDOFIVJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=C1C(=O)CC#N)CCC#N |
Origin of Product |
United States |
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